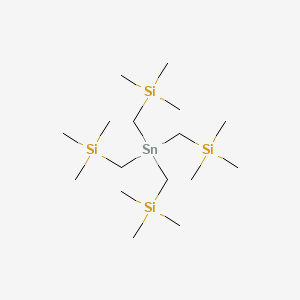
Naphthalen-1-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-ol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of a rhodium catalyst at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by its conversion to naphthalen-1-ol. Subsequently, naphthalen-1-ol is reacted with phosphorous acid under optimized conditions to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ol;phosphorous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the phosphorous acid moiety.
Common Reagents and Conditions
Oxidation: Naphthalen-1-ol can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: The compound can undergo reduction reactions in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthalen-1-ol;phosphorous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1-ol;phosphorous acid involves its interaction with specific molecular targets and pathways. The hydroxyl group of naphthalen-1-ol can form hydrogen bonds with biological molecules, influencing their structure and function. Phosphorous acid can act as a reducing agent, participating in redox reactions that modulate cellular processes. The combined effects of these components contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Naphthalen-1-ol;phosphorous acid can be compared with other similar compounds, such as:
Naphthalene-2-ol: Another naphthol derivative with a hydroxyl group at the second carbon position, exhibiting different reactivity and biological properties.
Phosphoric acid: A related phosphorus oxoacid with different chemical properties and applications.
Naphthalene derivatives: Various substituted naphthalenes with diverse chemical and biological activities.
Properties
CAS No. |
13869-17-5 |
|---|---|
Molecular Formula |
C30H27O6P |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
naphthalen-1-ol;phosphorous acid |
InChI |
InChI=1S/3C10H8O.H3O3P/c3*11-10-7-3-5-8-4-1-2-6-9(8)10;1-4(2)3/h3*1-7,11H;1-3H |
InChI Key |
DRQXEZNRZAHGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


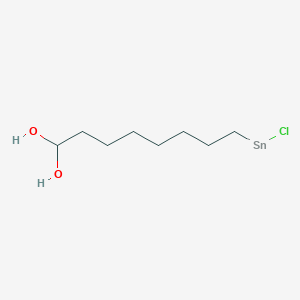




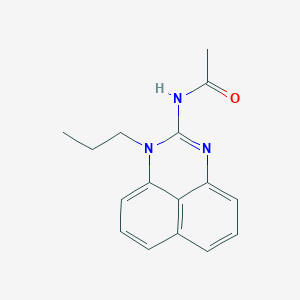
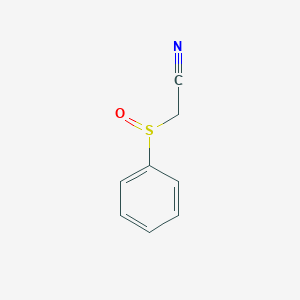
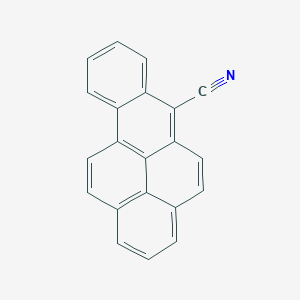
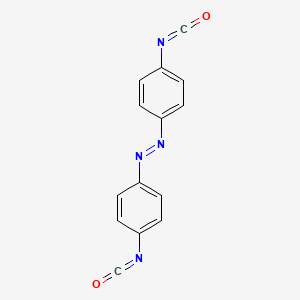
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
